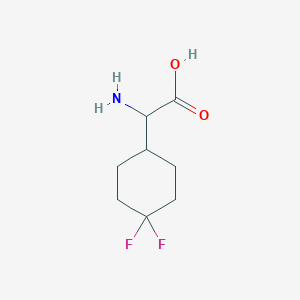

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(4,4-difluorocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACGGSRPGHQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[] Consequently, fluorinated amino acids are highly sought-after building blocks in the design of novel therapeutics, offering researchers the ability to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptides and small molecule drugs.[]

This guide provides a comprehensive technical overview of the synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a non-proteinogenic amino acid of significant interest. The presence of the gem-difluoro group on the cyclohexyl ring introduces a lipophilic, metabolically stable moiety that can serve as a valuable pharmacophore in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, the rationale behind experimental choices, and actionable protocols.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound logically commences with a retrosynthetic disconnection at the α-carbon. Two classical and robust methods for the synthesis of α-amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs synthesis . Both pathways converge on the key starting material: 4,4-difluorocyclohexanone .

Caption: Retrosynthetic analysis of this compound.

The choice between the Strecker and Bucherer-Bergs pathways may depend on factors such as available reagents, desired scale, and purification capabilities. This guide will detail both approaches, providing a comprehensive understanding of each method's nuances.

Part 1: Synthesis of the Key Precursor: 4,4-Difluorocyclohexanone

The synthesis of the target amino acid is predicated on the availability of 4,4-difluorocyclohexanone. This key intermediate can be prepared from commercially available starting materials. A common and effective method involves the fluorination of a protected 1,4-cyclohexanedione derivative.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

This protocol is adapted from established procedures for the synthesis of similar fluorinated ketones.

Step 1: Monoketalization of 1,4-Cyclohexanedione

-

To a solution of 1,4-cyclohexanedione and ethylene glycol in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.

Step 2: Fluorination

-

Dissolve the ketal from Step 1 in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a fluorinating agent, for example, diethylaminosulfur trifluoride (DAST).

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Step 3: Deprotection

-

Dissolve the fluorinated ketal in a mixture of acetone and aqueous hydrochloric acid.

-

Heat the mixture to reflux and monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and neutralize the acid.

-

Extract the product, 4,4-difluorocyclohexanone, with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by distillation or column chromatography.

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1 | 1,4-Cyclohexanedione, Ethylene Glycol | p-Toluenesulfonic acid (cat.) | Toluene | Reflux, Dean-Stark | 1,4-Dioxaspiro[4.5]decan-8-one |

| 2 | 1,4-Dioxaspiro[4.5]decan-8-one | Diethylaminosulfur trifluoride (DAST) | Dichloromethane | 0 °C to room temp. | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane |

| 3 | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | Hydrochloric acid | Acetone/Water | Reflux | 4,4-Difluorocyclohexanone |

Part 2: Synthesis of this compound

With the key precursor in hand, we can now explore the two primary synthetic routes to the target amino acid.

Route A: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[2][3][4][5][6] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Caption: The Strecker Synthesis Pathway.

Step 1: Formation of α-Amino-α-(4,4-difluorocyclohexyl)acetonitrile

-

In a well-ventilated fume hood, combine 4,4-difluorocyclohexanone, ammonium chloride, and aqueous ammonia in a suitable solvent such as methanol or ethanol.

-

Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

-

In a separate flask, prepare a solution of sodium cyanide or potassium cyanide in water.

-

Slowly add the cyanide solution to the reaction mixture, maintaining the temperature with an ice bath.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Extract the α-aminonitrile product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.

Step 2: Hydrolysis of the α-Aminonitrile

-

Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by the evolution of ammonia or by LC-MS.

-

After completion, cool the reaction mixture. The amino acid may precipitate as its hydrochloride salt.

-

To isolate the free amino acid, neutralize the solution to its isoelectric point with a base (e.g., aqueous ammonia or sodium hydroxide).

-

Collect the precipitated amino acid by filtration, wash with cold water and a small amount of a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Route B: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction offers an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate.[7][8][9][10][11] This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate.[7]

Caption: The Bucherer-Bergs Synthesis Pathway.

Step 1: Synthesis of 5-(4,4-Difluorocyclohexyl)hydantoin

-

In a pressure-rated reaction vessel, combine 4,4-difluorocyclohexanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Seal the vessel and heat the mixture with stirring. The reaction is typically conducted at elevated temperatures (e.g., 60-100 °C).

-

Monitor the reaction for the formation of the hydantoin product.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the hydantoin.

-

Collect the solid by filtration, wash with water, and dry. The crude hydantoin can be purified by recrystallization.

Step 2: Hydrolysis of the Hydantoin

-

The hydrolysis of the hydantoin to the final amino acid is typically a two-step process. First, the hydantoin ring is opened under basic conditions to form the N-carbamoyl amino acid.[12]

-

Suspend the 5-(4,4-difluorocyclohexyl)hydantoin in an aqueous solution of a base, such as sodium hydroxide or barium hydroxide.

-

Heat the mixture to reflux until the hydantoin has dissolved and the ring-opening is complete.

-

Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to hydrolyze the N-carbamoyl group.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid to induce precipitation.

-

Isolate the this compound by filtration, wash with cold water, and dry.

| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin |

| Reagents | NH₄Cl, NaCN/KCN | (NH₄)₂CO₃, KCN |

| Initial Reaction | Typically at or below room temperature | Elevated temperature, often in a sealed vessel |

| Hydrolysis | Single step with strong acid | Two steps: basic ring-opening followed by acidic hydrolysis |

| Advantages | Milder initial reaction conditions | Can be advantageous for certain ketones |

| Disadvantages | Handling of cyanide solutions | Requires higher temperatures and pressures |

Purification and Characterization

The purification of the final this compound is crucial to obtain a product of high purity suitable for further applications. Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method. For higher purity, techniques such as ion-exchange chromatography can be employed. The unique properties of fluorinated compounds may also allow for separation using fluorous solid-phase extraction or specialized HPLC columns.[13]

Characterization of the final product should be performed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of fluorine.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Asymmetric Synthesis Considerations

The protocols described above will yield a racemic mixture of the amino acid. For applications in drug development, enantiomerically pure forms are often required. Several strategies can be employed to obtain a single enantiomer:

-

Chiral Resolution: The racemic amino acid can be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

-

Enzymatic Resolution: Enzymes such as aminoacylases can be used to selectively hydrolyze one enantiomer of an N-acetylated amino acid derivative.

-

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used in modifications of the Strecker synthesis to induce stereoselectivity.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. Both the Strecker and Bucherer-Bergs syntheses, starting from the key intermediate 4,4-difluorocyclohexanone, provide viable pathways to this valuable fluorinated amino acid. The choice of a specific route will depend on the specific requirements of the research or development program. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and purification of this important building block for the advancement of pharmaceutical research.

References

-

Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

-

Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC - NIH. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

-

Strecker Synthesis. NROChemistry. [Link]

-

Hydrolysis of hydantoin to hydantoin acid. ResearchGate. [Link]

-

Fluorine labeling of proteins for NMR studies. University of Washington. [Link]

-

This compound;769169-46-2. LookChem. [Link]

-

"Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. MDPI. [Link]

-

Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. PubMed. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

-

2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem. [Link]

-

2-(4,4-Difluorocyclohexyl)acetic acid. PubChem. [Link]

- United States Patent: 6,962,993.

- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

Sources

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. Bucherer-Bergs Reaction [organic-chemistry.org]

- 12. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a novel amino acid derivative with significant potential in medicinal chemistry. In the absence of extensive empirical data, this document outlines a robust analytical framework for the complete characterization of this molecule. We merge established experimental protocols with state-of-the-art in silico predictions to offer a holistic understanding of its solubility, acidity, lipophilicity, and spectral characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the development of therapeutic agents incorporating this unique fluorinated scaffold, enabling informed decision-making in lead optimization and formulation development.

Introduction: The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. The subject of this guide, this compound, is a compelling example of this strategy. The gem-difluoro substitution on the cyclohexyl ring is anticipated to confer a range of desirable attributes, including enhanced metabolic stability by blocking potential sites of oxidation. Understanding the fundamental physicochemical properties of this building block is therefore paramount for its successful application in drug discovery.

This guide will systematically explore the key physicochemical parameters of this compound, providing both the theoretical underpinnings and practical methodologies for their assessment.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structure and fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃F₂NO₂ | [1] |

| Molecular Weight | 193.19 g/mol | [1] |

| CAS Number | 769169-46-2 | [1] |

| Chemical Structure | acetic%20acid%20structure&ved=2ahUKEwj5g_v3o_6GAxX_gFYBHb_CDd0QMygAegQIARBN) | N/A |

Ionization Behavior: pKa Determination

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets.[2] As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group.

Predicted pKa Values

Due to the absence of experimental data, we turn to computational models to predict the pKa values of the carboxylic acid (pKa₁) and the amino group (pKa₂). The strong electron-withdrawing effect of the gem-difluoro group is expected to acidify the carboxylic acid proton and decrease the basicity of the amino group.[3]

| Ionizable Group | Predicted pKa | Computational Method |

| Carboxylic Acid (pKa₁) | ~2.1 ± 0.5 | ACD/Labs Percepta, ChemAxon[4][5] |

| Amino Group (pKa₂) | ~9.5 ± 0.5 | ACD/Labs Percepta, ChemAxon[4][5] |

Experimental Protocol: Potentiometric Titration

The gold-standard method for the experimental determination of pKa is potentiometric titration.[6][7] This technique involves the gradual addition of a strong acid or base to a solution of the analyte and monitoring the resulting pH changes.

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure all species are in a known protonation state at the start, the solution is made acidic (pH ~1.8-2.0) with a standardized solution of 0.1 M HCl.[7]

-

Titration: The solution is then titrated with a standardized 0.1 M NaOH solution. The titrant is added in small, precise increments.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode. Readings are taken after each addition of titrant, allowing the system to equilibrate.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions on the curve.[8]

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development.[9]

Predicted Aqueous Solubility

Computational models, such as those integrated into SwissADME, can provide an initial estimate of aqueous solubility (LogS).[10]

| Parameter | Predicted Value | Computational Method |

| LogS (ESOL) | -2.5 to -3.5 | SwissADME[10] |

| Solubility Class | Moderately to Poorly Soluble | SwissADME[10] |

Experimental Protocol: Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[11][12][13][14] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Data Analysis: The solubility is reported as the average concentration from multiple determinations at each pH.

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity: LogP Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a molecule's preference for a lipid versus an aqueous environment. It is a key factor influencing membrane permeability, protein binding, and metabolic clearance.[15]

Predicted Lipophilicity

In silico tools can provide reliable estimates of LogP.

| Parameter | Predicted Value | Computational Method |

| LogP | 1.5 ± 0.5 | SwissADME (consensus)[10][16] |

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the shake-flask method can be used, RP-HPLC offers a faster and more efficient means of estimating LogP.[15][17][18][19] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Methodology:

-

Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of reference compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions.

-

LogP Calculation: The retention time of the analyte is used to interpolate its LogP value from the calibration curve.

Spectral Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20][21][22]

Expected Characteristic Peaks:

-

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1640-1550 cm⁻¹: N-H bend of the amino group.

-

~1200-1000 cm⁻¹: C-F stretches of the difluoro group.

-

~1400-1300 cm⁻¹: C-O stretch and O-H bend of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[23][24][25]

Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode):

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 194.1.

-

Loss of H₂O: A fragment corresponding to the loss of water from the carboxylic acid.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for amino acids.

-

Loss of NH₃: Loss of the amino group.

Conclusion and Future Directions

This technical guide has established a comprehensive analytical framework for the characterization of this compound. By integrating established experimental protocols with robust computational predictions, we have provided a detailed projection of its key physicochemical properties. The strong electron-withdrawing nature of the gem-difluoro group is anticipated to significantly influence the molecule's acidity and basicity. The predicted moderate lipophilicity and aqueous solubility suggest that this compound is a promising building block for the development of orally bioavailable drug candidates.

The next critical step is the experimental validation of these predicted properties. The protocols detailed herein provide a clear roadmap for this endeavor. A thorough understanding of these fundamental characteristics will be instrumental in unlocking the full therapeutic potential of this novel fluorinated amino acid.

References

-

Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. (2013). Rapid Communications in Mass Spectrometry, 27(1), 143-151. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). Journal of Chromatography A, 1529, 38-47. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

- Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. (1996).

-

Table 1. FT-IR data for α-amino acids and their complexes (cm −1 ). (2014). ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (2018). ResearchGate. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002).

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. [Link]

-

1236 SOLUBILITY MEASUREMENTS. (2017). ResearchGate. [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

assessment of reverse - phase. (n.d.). ECETOC. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). PMC - NIH. [Link]

-

MS/MS fragmentation. (n.d.). Fiehn Lab. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science (RSC Publishing). [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks. [Link]

-

Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. [Link]

-

Titration Curve of Amino Acids. (2023). Physics Wallah. [Link]

-

What is the pKa of my compound? (2025). ACD/Labs. [Link]

-

FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. [Link]

-

Predicting pKa. (2023). ChemAxon. [Link]

-

Scatter plots of the ChemAxon and ACD/Labs predictions for the... (2019). ResearchGate. [Link]

-

FTIR Analysis of Protein Structure. (n.d.). Unknown Source. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). PMC - NIH. [Link]

-

(PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. (2014). ResearchGate. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (2011). PMC - NIH. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (2019). ResearchGate. [Link]

-

pKa calculation. (n.d.). Chemaxon Docs. [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). PMC - NIH. [Link]

-

(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]

-

gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. (2023). Organic Letters - ACS Publications. [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2021). ChemRxiv. [Link]

-

Frequently Asked Questions. (n.d.). SwissADME. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PMC - PubMed Central. [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]

-

pKa Plugin. (n.d.). Chemaxon Docs. [Link]

-

Calculation of drug-likeness using SwissADME descriptors. (2021). ResearchGate. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Titration Curve of Amino Acids [pw.live]

- 9. enamine.net [enamine.net]

- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SwissADME [swissadme.ch]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. ecetoc.org [ecetoc.org]

- 20. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 21. chem.uwec.edu [chem.uwec.edu]

- 22. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents [patents.google.com]

- 25. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid characterization

An In-depth Technical Guide to the Characterization of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Abstract

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a non-proteinogenic, fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the gem-difluoro motif on the cyclohexyl ring can enhance metabolic stability, modulate lipophilicity, and enforce specific conformational constraints, making it a valuable building block for novel therapeutics.[1][2] This guide provides a comprehensive framework for the robust chemical characterization of this molecule, ensuring its identity, purity, and stereochemical integrity. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

Introduction: The Significance of Fluorinated Amino Acids in Drug Design

The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[3] Fluorine-containing amino acids, in particular, are increasingly prominent in new drug candidates due to the growing acceptance of peptides and their derivatives as therapeutic agents.[2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart profound effects on a molecule's physicochemical and pharmacological profile.

Specifically, the 4,4-difluorocyclohexyl group in the target molecule offers several advantages:

-

Metabolic Stability: The gem-difluoro group blocks a potential site of oxidative metabolism (C-4), which can prolong the in vivo half-life of a drug.[1]

-

Conformational Rigidity: The rigid cyclohexyl backbone restricts the molecule's conformational freedom, which can lead to higher receptor binding affinity and selectivity.[1]

-

Modulated pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the amino group, affecting ionization state at physiological pH and, consequently, properties like solubility and membrane permeability.

Given these critical roles, a rigorous and multi-faceted characterization is not merely a procedural step but a fundamental requirement to ensure that the synthesized material is suitable for its intended use in drug development.

Physicochemical Properties

A foundational step in characterization is the documentation of the molecule's basic physical and chemical properties. This data serves as a primary reference for identity confirmation and quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃F₂NO₂ | [4] |

| Molecular Weight | 193.19 g/mol | [4] |

| Stereochemistry | (2R) | [5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Store at 2-8°C | [5] |

| Solubility | Soluble in water (as HCl salt) | [5] |

Note: Some properties are for the hydrochloride salt, which is a common form for this compound.[5]

Synthesis and Chiral Resolution: Establishing Stereochemical Integrity

While numerous synthetic routes to α-amino acids exist, a common approach for this class of compounds involves the Strecker or Bucherer-Bergs synthesis starting from 4,4-difluorocyclohexanone to produce the racemic amino acid. The critical step, and the one most relevant to its final characterization, is the chiral resolution to isolate the desired (2R)-enantiomer.

The most common industrial method for chiral resolution is the formation of diastereomeric salts.[6] This process relies on the differential solubility of diastereomers formed by reacting the racemic amino acid with a chiral resolving agent.[6][7]

Caption: Orthogonal approach for comprehensive analytical characterization.

Structural Elucidation

NMR is the most powerful tool for elucidating the molecular structure in solution. For this specific molecule, a suite of experiments is required.

Expertise & Causality:

-

¹H NMR: Confirms the presence of all non-exchangeable protons and their connectivity through spin-spin coupling. The integration of signals provides a ratio of protons in different environments.

-

¹³C NMR: Determines the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, attached to heteroatoms).

-

¹⁹F NMR: This is mandatory for a fluorinated compound. It provides direct evidence of the C-F bonds. A single signal is expected for the equivalent fluorine atoms, and its coupling to adjacent protons (²JHF) confirms their position on the cyclohexyl ring.

-

2D NMR (COSY, HSQC): These experiments are not merely confirmatory; they are essential for unambiguous assignment. COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids to exchange the labile NH₂ and COOH protons, simplifying the spectrum.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus and requires more scans (e.g., 1024 or more) and a longer relaxation delay.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus, and acquisition is rapid.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak. Integrate ¹H signals and assign peaks based on chemical shifts, coupling patterns, and 2D correlation data.

MS provides the exact molecular weight and fragmentation data, confirming the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental formula to within a few parts per million (ppm) of the theoretical mass.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol/water.

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Chromatography (Optional but Recommended): A short C18 column can be used to quickly separate the analyte from any salts or non-volatile impurities before it enters the mass spectrometer. Mobile phase: Acetonitrile/water with 0.1% formic acid.

-

MS Acquisition: Acquire data in positive ion mode. Scan for the [M+H]⁺ ion. The theoretical exact mass for C₈H₁₄F₂NO₂⁺ [M+H]⁺ is 194.0987. The measured mass should be within 5 ppm of this value.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 194.1) and fragment it to observe characteristic losses (e.g., loss of H₂O, CO₂, or the carboxylic acid group) to further confirm the structure.

Purity and Enantiomeric Integrity Assessment

RP-HPLC is the gold standard for determining the chemical purity of a compound.

Expertise & Causality: The method separates the target compound from any synthetic precursors, by-products, or degradants based on polarity. A C18 stationary phase is standard. An acidic mobile phase modifier (like trifluoroacetic acid or formic acid) is used to suppress the ionization of the carboxylic acid and protonate the amine, leading to sharp, well-defined peaks. [8]Detection is typically done with a UV detector at a low wavelength (~200-210 nm) where the carboxyl group absorbs, or with a more universal detector like Charged Aerosol Detection (CAD) if UV response is poor. [9] Experimental Protocol: RP-HPLC Purity Analysis

-

System: HPLC with a UV or CAD detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: Inject a ~1 mg/mL solution. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

This is the most critical analysis to confirm the success of the chiral resolution and quantify the enantiomeric excess (e.e.).

Expertise & Causality: Enantiomers cannot be separated on a standard achiral column. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acids, CSPs based on crown ethers, cyclodextrins, or zwitterionic selectors (like those derived from quinine) are highly effective. [10]The choice of CSP and mobile phase often requires method development, but zwitterionic CSPs are particularly well-suited for the direct analysis of free amino acids. [10] Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

-

System: HPLC with a UV or Polarimeter detector.

-

Column: CHIRALPAK® ZWIX(+) or a similar zwitterionic CSP.

-

Mobile Phase: Typically a mixture of Methanol/Acetonitrile/Water with acidic and basic additives (e.g., 50mM Formic Acid + 25mM Diethylamine). [10]The exact ratio must be optimized to achieve separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis:

-

First, inject a sample of the racemic material to identify the retention times of both the (2R) and (2S) enantiomers.

-

Then, inject the resolved sample. A successful resolution will show one major peak corresponding to the desired (2R)-enantiomer and, ideally, a very small or non-existent peak for the (2S)-enantiomer.

-

Enantiomeric excess is calculated as: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. For pharmaceutical applications, an e.e. of >99% is typically required.

-

Conclusion

The characterization of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a rigorous, multi-step process that relies on an orthogonal set of analytical techniques. From foundational NMR and MS for structural identity to the critical HPLC methods for chemical and enantiomeric purity, each step provides a layer of validation. This comprehensive approach ensures that the molecule meets the stringent quality standards required for its application in drug discovery and development, providing researchers with confidence in the material's integrity and enabling the generation of reliable structure-activity relationship data.

References

- (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. (n.d.). ABL Technology.

- (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. (n.d.). MySkinRecipes.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Enantiomer Resolution of α-Amino Acids and N-Protected α-Amino Acids on Chiral Stationary Phases by HPLC. (n.d.). Chosun University Graduate School. Retrieved January 19, 2026, from [Link]

-

Direct Stereoselective Separations of Free Amino Acids on Quinine. (n.d.). Chiral Technologies. Retrieved January 19, 2026, from [Link]

-

Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved January 19, 2026, from [Link]

-

Głód, B. K., et al. (2012). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride [myskinrecipes.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Amino-2-(4,4-difluorocyclohexyl)aceticacid , 769169-46-2 - CookeChem [cookechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chiraltech.com [chiraltech.com]

The Strategic Introduction of Fluorine in Cyclohexane Amino Acids: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in amino acid scaffolds has become a pivotal strategy in modern medicinal chemistry.[1] This guide delves into the specialized area of fluorinated cyclohexane amino acids, providing an in-depth technical exploration of their synthesis, conformational behavior, and profound impact on biological activity. By leveraging the unique stereoelectronic properties of fluorine, researchers can rigidly control the conformation of the cyclohexane ring, thereby pre-organizing the amino acid for enhanced binding affinity and specificity to biological targets. This document serves as a comprehensive resource, offering not only the theoretical underpinnings but also detailed, field-proven experimental protocols for the synthesis and biological evaluation of these powerful molecular tools.

The Fluorine Advantage in Alicyclic Scaffolds

Fluorine is far more than a simple hydrogen isostere. Its high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows for its introduction with minimal steric perturbation but with profound electronic consequences.[2] In the context of a cyclohexane ring, these effects are particularly transformative. The strategic placement of fluorine atoms can override traditional conformational preferences, leading to unexpected and synthetically useful molecular geometries.

The Gauche Effect and Hyperconjugation: Dictating Ring Pucker

Unlike larger halogens, fluorine's small size and high electronegativity contribute to significant hyperconjugative and electrostatic interactions. These forces can stabilize conformations that would otherwise be energetically unfavorable. For instance, the preference for an axial orientation of fluorine in certain substituted cyclohexanes is a well-documented phenomenon that defies simple steric arguments.[3][4] This axial preference is often driven by stabilizing hyperconjugative interactions between the C-F bond's antibonding orbital (σ*C-F) and adjacent axial C-H bonds' bonding orbitals (σC-H).

A Polarized Landscape: Engineering Molecular Interactions

Progressive, all-cis fluorination of a cyclohexane ring can create a molecule with two distinct faces: a highly electronegative face rich in fluorine and a relatively electropositive face composed of hydrogens. This segregation of electrostatic potential results in a significant molecular dipole moment, transforming a non-polar scaffold into a highly polarized one.[5] This polarity is not merely a curiosity; it is a powerful tool for modulating interactions with biological targets, influencing everything from receptor binding to membrane permeability.

Synthesis of Fluorinated Cyclohexane Amino Acids: A Step-by-Step Protocol

The synthesis of fluorinated cyclohexane amino acids typically involves the hydrogenation of a corresponding fluorinated aromatic amino acid precursor. This approach allows for the generation of all-cis stereochemistry on the cyclohexane ring. The following protocol is a representative example for the synthesis of a mono-fluorinated N-Boc-cyclohexylalanine methyl ester.

Experimental Protocol: Aryl Hydrogenation

Objective: To synthesize N-Boc-L-(all-cis-4-fluorocyclohexyl)alanine methyl ester from N-Boc-L-(4-fluorophenyl)alanine methyl ester.

Materials:

-

N-Boc-L-(4-fluorophenyl)alanine methyl ester

-

Rhodium catalyst on alumina (e.g., 5% Rh/Al2O3)

-

Methanol (anhydrous)

-

Hydrogen gas (high pressure)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a suitable reaction vessel, suspend N-Boc-L-(4-fluorophenyl)alanine methyl ester (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add the rhodium on alumina catalyst (typically 10-20 mol%) to the suspension.

-

Reactor Setup: Transfer the suspension to a high-pressure autoclave reactor.

-

Inerting: Seal the reactor and purge with nitrogen gas several times to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-60 bar).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for an extended period (e.g., 24-48 hours), monitoring the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to yield the desired N-Boc-L-(all-cis-4-fluorocyclohexyl)alanine methyl ester.

Causality Behind Choices:

-

Rhodium Catalyst: Rhodium is a highly effective catalyst for the hydrogenation of aromatic rings, particularly when high diastereoselectivity is desired.

-

High Pressure & Temperature: These conditions are necessary to overcome the aromaticity of the phenyl ring and drive the hydrogenation to completion.

-

All-cis Stereochemistry: The hydrogenation typically occurs on one face of the aromatic ring, leading to the observed all-cis stereochemistry of the substituents on the resulting cyclohexane ring.[5]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for fluorinated cyclohexane amino acid.

Biological Activity: A Case Study on FPR2 Agonism

The true test of these modified amino acids lies in their biological activity. By incorporating them into peptides, we can probe their influence on receptor binding and downstream signaling. A compelling example is the modulation of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammation.

Impact of Cyclohexane Fluorination on Receptor Binding

In a study examining the WKYMVm peptide, a known FPR2 agonist, the tyrosine (Y) residue was replaced with a series of progressively fluorinated cyclohexylalanines. The binding affinity of these modified peptides to the FPR2 was assessed, revealing a clear trend.

| Peptide Analog | Number of Fluorines | Binding Affinity (IC50) |

| WKYMVm (Parent Peptide) | 0 (Aromatic) | ~10 nM |

| WKYM(all-cis-4-F-Cha)m | 1 | ~50 nM |

| WKYM(all-cis-2,4-di-F-Cha)m | 2 | ~100 nM |

| WKYM(all-cis-2,4,6-tri-F-Cha)m | 3 | ~500 nM |

| WKYM(all-cis-2,3,4,5,6-penta-F-Cha)m | 5 | >1000 nM |

(Data synthesized from trends described in[5])

As the number of fluorine atoms on the cyclohexane ring increases, the binding affinity to FPR2 decreases.[5] This suggests that increasing the polarity of the cyclohexane ring is detrimental to binding in this specific case, likely disrupting favorable hydrophobic interactions within the receptor's binding pocket.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To determine the efficacy of fluorinated peptide analogs in activating FPR2 and promoting its interaction with downstream signaling partners like G-proteins or β-arrestin.

Materials:

-

HEK293 cells co-expressing FPR2 fused to a Renilla luciferase (RLuc) donor and a signaling partner (e.g., G-protein or β-arrestin) fused to a fluorescent acceptor (e.g., YFP).

-

Coelenterazine H (luciferase substrate)

-

HEPES-buffered saline solution (HBSS)

-

WKYMVm parent peptide and fluorinated analogs

Procedure:

-

Cell Culture: Culture the engineered HEK293 cells under standard conditions.

-

Assay Preparation: Seed the cells into a white, clear-bottom 96-well plate and allow them to adhere.

-

Substrate Addition: On the day of the assay, wash the cells with HBSS and then incubate them with coelenterazine H in HBSS at 37°C.

-

Peptide Stimulation: Add increasing concentrations of the WKYMVm parent peptide or the fluorinated analogs to the wells.

-

Signal Detection: Immediately measure the luminescence at the emission wavelength of the donor (RLuc) and the fluorescence at the emission wavelength of the acceptor (YFP) using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data by subtracting the ratio observed in untreated cells. Plot the normalized BRET ratio against the peptide concentration to generate dose-response curves and determine EC50 values.

Causality Behind Choices:

-

BRET System: BRET is a powerful, real-time assay that allows for the quantitative measurement of protein-protein interactions in living cells. The energy transfer only occurs when the donor and acceptor are in close proximity (<10 nm), which happens upon receptor activation.

-

Dose-Response Curve: This allows for the determination of the peptide's potency (EC50), providing a quantitative measure of its ability to activate the receptor.

Diagram of the BRET Assay Principle

Caption: Principle of BRET assay for GPCR activation.

Conclusion and Future Directions

The incorporation of fluorine into cyclohexane amino acids is a robust strategy for generating novel biological activity. By understanding the fundamental principles of fluorine's conformational effects and employing rigorous synthetic and biological evaluation protocols, researchers can rationally design potent and selective modulators of biological targets. The case study of FPR2 agonism demonstrates that while fluorination can be a powerful tool, its effects are highly context-dependent, and a decrease in activity with increasing fluorination highlights the delicate balance between polarity and hydrophobicity in molecular recognition.[5] Future work in this area will undoubtedly focus on expanding the synthetic toolbox to access a wider array of stereochemically diverse fluorinated alicyclic amino acids and applying these unique building blocks to a broader range of biological targets, from enzymes to ion channels.

References

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. [Link]

-

Meanwell, N. A. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 13(12), 1147-1163. [Link]

-

Salwiczek, M., et al. (2014). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 6(9), 2446-2473. [Link]

-

Koksch, B. (2016). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

-

Conticello, V. P. (2018). Fluorinated peptide biomaterials. Peptide Science, 109(5), e24068. [Link]

-

Gong, D., et al. (2021). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 17(8), 5221-5236. [Link]

-

Trotter, N. S., & Gouverneur, V. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 81, 131872. [Link]

-

Thompson, D., et al. (2021). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal, 27(49), 12566-12572. [Link]

-

Brigaud, T., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(21), 3845. [Link]

-

Gauthier, S. F., et al. (2011). Methods used to assess some biological activities of peptides and examples. ResearchGate. [Link]

-

Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

-

Seeberger, P. H., & Koksch, B. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

-

Al-Shargie, T. A., & Al-Bayati, Z. A. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. ResearchGate. [Link]

-

Han, J., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 2038-2044. [Link]

-

Yaghoubi, A., et al. (2018). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna Journal of Medical Biotechnology, 10(4), 231-238. [Link]

-

LibreTexts Chemistry. (2024). 1.29: Experiment_729_Qualitative Testing of Amino Acids and Proteins 1_2. Chemistry LibreTexts. [Link]

-

Tveen, T. R., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(11), 5038-5047. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Gouverneur, V., & Tredwell, M. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6149. [Link]

-

Custodio, J. M., et al. (2018). Conformation analysis of a novel fluorinated chalcone. ResearchGate. [Link]

-

Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Derivatives and Analogs for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a valuable building block in modern medicinal chemistry. We will delve into the core attributes of this scaffold, explore its synthetic accessibility, and present its potential in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and enzyme inhibition.

Introduction: The Strategic Advantage of the 4,4-Difluorocyclohexyl Moiety

This compound is a non-proteinogenic α-amino acid that has garnered interest in drug discovery for its unique combination of a rigid carbocyclic scaffold and the strategic placement of geminal fluorine atoms. The 4,4-difluorocyclohexyl group serves as a bioisostere for various lipophilic groups, offering a distinct set of physicochemical properties that can be leveraged to overcome common challenges in drug development.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability.[1] The gem-difluoro substitution on the cyclohexane ring, in particular, provides a metabolically stable anchor that is resistant to oxidative degradation, a common metabolic fate for cyclohexyl moieties. This increased stability can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced oral bioavailability.

Furthermore, the rigid cyclohexyl backbone of this compound provides a defined conformational constraint. This is particularly advantageous in the design of peptidomimetics and analogs of neurotransmitters like GABA, where precise positioning of functional groups is critical for target engagement.[1] The constrained nature of the ring helps to probe structure-activity relationships (SAR) in receptor binding studies for targets such as ion channels and transporters.[1]

Synthetic Strategies and Methodologies

While specific proprietary syntheses of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (CAS Number: 2231665-41-9) are not extensively detailed in the public domain, a plausible and robust synthetic approach can be conceptualized based on established organic chemistry principles. The following represents a logical, multi-step synthetic workflow.

Proposed Synthesis of the Core Scaffold

The synthesis of the core amino acid can be envisioned starting from the commercially available 4,4-difluorocyclohexanone. A classical Strecker synthesis provides a direct route to the α-amino nitrile, which can then be hydrolyzed to the desired α-amino acid.

Caption: Proposed synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of (±)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

-

Step 1: Strecker Reaction.

-

To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol/water), add potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the α-amino nitrile intermediate by TLC or LC-MS.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis.

-

Treat the crude α-amino nitrile intermediate with a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete.

-

Cool the reaction mixture and concentrate to dryness. The resulting solid can be purified by recrystallization to yield the racemic amino acid hydrochloride salt.

-

Note: Chiral resolution can be achieved at this stage using standard methods, such as diastereomeric salt formation with a chiral resolving agent, to isolate the desired (2S)-enantiomer.

Applications in Derivative Design

The true utility of this compound lies in its role as a versatile starting material for a variety of derivatives. Its amino and carboxylic acid functionalities provide convenient handles for further chemical modifications.

GABA Analogs for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest for the treatment of epilepsy, neuropathic pain, and anxiety disorders. The conformational rigidity of the 4,4-difluorocyclohexyl scaffold makes it an excellent platform for designing GABA analogs with specific conformations to target GABA receptors or transporters.

Hypothetical Derivative Design: A potential GABA analog could be synthesized by leveraging the core amino acid structure.

Caption: Synthesis of a hypothetical GABA analog.

Table 1: Hypothetical In Vitro Data for GABA Analog Derivatives

| Compound | R-Group on Amide | GABAA Receptor Binding (Ki, nM) | GABA Transporter (GAT1) Inhibition (IC50, µM) |

| GABA-1 | Methyl | 150 | >100 |

| GABA-2 | Ethyl | 95 | 85 |

| GABA-3 | Propyl | 50 | 40 |

| GABA-4 | Isobutyl | 25 | 15 |

This hypothetical data illustrates a potential structure-activity relationship where increasing the steric bulk of the R-group on the amide enhances binding affinity and inhibitory activity.

Enzyme Inhibitors

The unique steric and electronic properties of the 4,4-difluorocyclohexyl group can be exploited in the design of enzyme inhibitors.[1] The fluorine atoms can engage in favorable interactions within an enzyme's active site, and the rigid scaffold can orient pharmacophoric elements for optimal binding.

Hypothetical Application: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies. A hypothetical inhibitor could be designed by incorporating the this compound core into a peptidomimetic scaffold.

Experimental Protocol: Synthesis of a Hypothetical Cathepsin K Inhibitor

-

Step 1: N-terminal Protection.

-

Protect the amino group of (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid with a suitable protecting group (e.g., Boc anhydride).

-

-

Step 2: Amide Coupling.

-

Couple the N-Boc protected amino acid with a desired amine (e.g., a substituted aniline) using a standard peptide coupling reagent (e.g., HATU, HOBt).

-

-

Step 3: Deprotection and Further Elaboration.

-

Remove the Boc protecting group with an acid (e.g., TFA).

-

The resulting free amine can be further elaborated, for instance, by acylation with a pharmacophoric fragment known to interact with the S2 pocket of Cathepsin K.

-

Caption: Multi-step synthesis of a hypothetical enzyme inhibitor.

Table 2: Hypothetical In Vitro Data for Cathepsin K Inhibitor Analogs

| Compound | Pharmacophore Acyl Group | Cathepsin K Inhibition (IC50, nM) | Selectivity vs. Cathepsin L |

| CKI-1 | Acetyl | 500 | 10-fold |

| CKI-2 | Benzoyl | 150 | 50-fold |

| CKI-3 | Naphthoyl | 25 | >200-fold |

| CKI-4 | 3-Chlorobenzoyl | 10 | >500-fold |

This hypothetical SAR table suggests that increasing the aromatic surface area and introducing specific electronic features on the acyl group can significantly improve potency and selectivity.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its inherent properties, stemming from the gem-difluorinated rigid carbocyclic core, offer a compelling solution to challenges related to metabolic stability and conformational control. The synthetic accessibility of its core functionalities allows for its ready incorporation into a diverse array of molecular scaffolds. While this guide has presented hypothetical applications in the design of GABA analogs and enzyme inhibitors, the potential of this building block extends to numerous other therapeutic areas. As the demand for drug candidates with improved pharmacokinetic profiles and target specificity continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

-

MySkinRecipes. (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. [Link]

Sources

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

An In-depth Technical Guide to the Role of the Gem-Difluoro Group in Cyclohexyl Amino Acids

In the landscape of contemporary medicinal chemistry, the selective incorporation of fluorine into bioactive molecules has transcended novelty to become a cornerstone strategy for optimizing pharmacological profiles.[1][2][3] Among the diverse repertoire of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly when installed on a cyclohexyl scaffold, offers a sophisticated tool for modulating a molecule's physicochemical and conformational properties.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the multifaceted role of the gem-difluoro group in cyclohexyl amino acids. We will dissect its profound impact on molecular properties, from acidity and lipophilicity to conformational control, and elucidate the underlying principles that make it an invaluable asset in the rational design of next-generation therapeutics.

Part 1: Modulating Core Physicochemical Properties

The introduction of a gem-difluoro group onto the cyclohexyl ring instigates significant, and often predictable, changes to the molecule's fundamental physicochemical parameters. These alterations are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

The Inductive Effect on Acidity and Basicity (pKa)

The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect. When a CF₂ group is positioned on the cyclohexyl ring, this effect propagates through the carbon framework, influencing the acidity of carboxylic acid groups and the basicity of amino groups.

-

Impact on Amino Groups: The CF₂ group significantly reduces the basicity of a nearby amino group (lowers its pKa).[6][7] This is because the electron-withdrawing nature of the fluorines destabilizes the protonated form (the conjugate acid), making the amine less likely to accept a proton. For instance, introducing a CF₂ moiety geminal to an amino group in a neuronal nitric oxide synthase (nNOS) inhibitor reduced its basicity, resulting in a monocationic species at physiological pH, which is often favorable for improved bioavailability.[6]

-

Impact on Carboxylic Acids: Conversely, the same inductive effect increases the acidity of a carboxylic acid group (lowers its pKa).[7][8] The CF₂ group helps to stabilize the resulting carboxylate anion by delocalizing its negative charge, thus favoring deprotonation.

The magnitude of this pKa shift is dependent on the distance between the CF₂ group and the ionizable center, with the effect diminishing as the number of separating bonds increases.[8][9]

Navigating Lipophilicity (LogP) and Solubility

The influence of gem-difluorination on lipophilicity is more complex than its effect on pKa and cannot be attributed to a single factor.[7][8][10] It is a context-dependent interplay of polarity, molecular shape, and the local electronic environment.

-

Increased Polarity, Contextual Lipophilicity: While the C-F bond is highly polar, the overall impact on LogP is not straightforward. In some cases, gem-difluorination can decrease lipophilicity by exposing a more polarized surface. In other contexts, particularly when the CF₂ group replaces a carbonyl or hydroxyl group, it can increase lipophilicity by removing a hydrogen bond donor.[11]

-

Vectorial Dipole Effects: The two C-F bonds create a strong local dipole moment. The orientation of this dipole relative to the rest of the molecule can influence interactions with water and lipids. Studies on functionalized cycloalkanes have shown that lipophilicity can either increase or decrease depending on the spatial orientation of the C-F bonds relative to neighboring C-H bonds and the overall structure of the scaffold.[8][9][10]

Data Presentation: Physicochemical Properties of Functionalized Cycloalkanes

The following table summarizes experimental data comparing non-fluorinated compounds with their gem-difluorinated analogs, illustrating the typical effects on pKa and LogP.

| Compound Class | Non-Fluorinated Analog | pKa | LogP | gem-Difluorinated Analog | pKa | LogP | ΔpKa | ΔLogP | Source |

| Cyclohexyl Carboxylic Acid | Cyclohexanecarboxylic acid | 4.90 | 1.96 | 4,4-Difluorocyclohexanecarboxylic acid | 4.19 | 1.63 | -0.71 | -0.33 | [7][8] |

| Cyclohexyl Amine | Cyclohexylamine | 10.66 | 1.49 | 4,4-Difluorocyclohexylamine | 9.40 | 1.10 | -1.26 | -0.39 | [7][8] |

Note: LogP values can vary based on the experimental or computational method used. The data presented here are for comparative illustration.

Enhancing Metabolic Stability

A key driver for incorporating gem-difluoro groups is to block sites of metabolic oxidation.[6] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a CF₂ group at a position susceptible to hydroxylation effectively "shields" that site, prolonging the compound's half-life in the body.[7] The development of the HIV drug Maraviroc is a prominent example, where replacing a hydrogen-bearing carbon with a 4,4-difluorocyclohexane moiety led to a compound with a superior metabolic profile and lack of affinity for the hERG channel.[4]

Part 2: The Power of Conformational Control

Beyond modulating physicochemical properties, the gem-difluoro group is a powerful tool for conformational engineering. By introducing specific stereoelectronic interactions, it can restrict the flexibility of the cyclohexyl ring, pre-organizing the amino acid into a bioactive conformation with a lower entropic penalty upon binding to its target.[12][13]

Stereoelectronic Effects and Ring Pucker

The cyclohexane ring typically exists in a low-energy chair conformation.[14] The introduction of a CF₂ group influences the stability of this conformation and the orientation of substituents.

-

The Gauche Effect: The gauche effect describes the tendency of certain electronegative substituents in a 1,2-relationship to prefer a gauche (dihedral angle of ~60°) rather than an anti conformation.[15] While the CF₂ group itself is geminal, its interaction with adjacent substituents is governed by related principles. The stability arises from a hyperconjugative interaction, where electron density is donated from a C-H σ bonding orbital into a C-F σ* antibonding orbital.[15][16] This interaction is maximized in a gauche arrangement.

-

Dipole Moment Minimization: The strong dipole moment of the CF₂ group influences the overall molecular dipole. The ring may adopt a conformation that minimizes unfavorable dipole-dipole interactions with other polar groups on the molecule. This can lead to a preference for specific chair conformations or even favor higher-energy twist-boat conformations in certain strained systems.[12][13]

Impact on Amino Acid Side-Chain Presentation

By locking the cyclohexyl ring into a preferred conformation, the gem-difluoro group dictates the spatial presentation of the amino and carboxyl groups. This has profound implications for molecular recognition. For example, in a 4,4-difluorocyclohexyl amino acid, the ring's conformational preference will determine whether the amino and carboxyl substituents at C1 adopt predominantly axial or equatorial orientations, which in turn defines their vector in 3D space for interacting with a protein binding pocket. This conformational rigidity can lead to significant gains in binding affinity and selectivity.[3]

Diagram: Conformational Influence of the gem-Difluoro Group

The following diagram illustrates how the gem-difluoro group at the C4 position influences the chair conformation of a cyclohexyl amino acid scaffold.

Caption: Conformational preference in a 4,4-difluorocyclohexyl system.

Part 3: Synthesis and Experimental Protocols

The synthesis of gem-difluorinated cyclohexyl amino acids typically relies on the deoxofluorination of a corresponding ketone precursor. This transformation is a cornerstone of modern organofluorine chemistry.

Key Synthetic Strategy: Deoxofluorination